molecular formula C20H20F3N3O2 B2431374 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2097868-18-1

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2431374
CAS No.: 2097868-18-1
M. Wt: 391.394
InChI Key: VOMKQNHEKNZMCE-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H20F3N3O2 and its molecular weight is 391.394. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2/c1-13-19(17-7-4-10-28-17)14(2)26(25-13)9-8-24-18(27)12-15-5-3-6-16(11-15)20(21,22)23/h3-7,10-11H,8-9,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMKQNHEKNZMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CC2=CC(=CC=C2)C(F)(F)F)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound characterized by its unique structural features, including a pyrazole moiety and a trifluoromethyl phenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

Chemical Structure

The compound can be described with the following IUPAC name: N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-(3-(trifluoromethyl)phenyl)acetamide. Its chemical formula is C18_{18}H19_{19}F3_{3}N2_{2}O, which indicates the presence of multiple functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing primarily on its anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar pyrazole structures have shown to induce apoptosis in cancer cells by activating caspase pathways. A study demonstrated that certain pyrazole derivatives had IC50_{50} values lower than 200 µg/mL against various cancer cell lines, suggesting moderate to high cytotoxicity .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50_{50} (µg/mL)Mechanism of Action
7fHCT116193.93Caspase 3 activation
7bA549238.14Apoptotic pathway modulation
7cSMMC-7721202.08Intrinsic/extrinsic apoptosis

The compound's ability to activate apoptotic pathways is crucial for its anticancer potential. Specifically, the induction of caspase 3 has been noted as a significant mechanism by which these compounds exert their effects .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has shown promise in anti-inflammatory applications. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation processes.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX Inhibition %IC50_{50} (µg/mL)Reference
Compound A90.1354.65
Compound B93.5355.65

Studies have indicated that certain derivatives exhibit COX-2 selectivity with significant anti-inflammatory effects comparable to standard treatments like diclofenac sodium .

Case Studies

Recent studies have illustrated the efficacy of pyrazole derivatives in vivo and in vitro:

  • In Vivo Study : A study conducted on rats demonstrated that a pyrazole derivative significantly reduced paw swelling and body weight loss induced by inflammatory agents, showing results comparable to traditional anti-inflammatory drugs .
  • In Vitro Study : The evaluation of various compounds against human cancer cell lines showed that those with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The 3,5-dimethyl-4-(furan-2-yl)pyrazole moiety is typically synthesized via Knorr-type cyclization. A representative protocol involves:

  • Heating furan-2-carbaldehyde (1.0 eq) with acetylacetone (1.2 eq) in ethanol under reflux.
  • Dropwise addition of hydrazine hydrate (1.5 eq) to form the pyrazole ring.
  • Recrystallization from ethanol/water (3:1) yields 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole (78% yield).

Mechanistic Insights :
The reaction proceeds through enolate formation at the diketone's α-position, followed by nucleophilic attack from hydrazine and subsequent dehydration. Furan-2-carbaldehyde's electron-rich nature directs substitution at the pyrazole's 4-position.

Alternative Route Using Boronate Esters

Recent advances from patent WO2024033677A1 demonstrate furan synthesis via boronate intermediates:

  • React N-acetylglucosamine with phenylboronic acid (1.5 eq) in pyridine.
  • Acid-catalyzed (TfOH, 1 eq) dehydration at 116°C forms dihydroxyethyl acetamidofuran (Di-HAF).
  • Oxidative cleavage with NaIO4 yields furan-2-carbaldehyde derivatives (85% yield).

While originally developed for 3-acetamido-furfural, this method could be adapted to generate furan-2-yl precursors for pyrazole synthesis.

Functionalization with Ethylamine Linker

N-Alkylation of Pyrazole

Introducing the ethylamine spacer requires careful optimization to avoid over-alkylation:

  • Dissolve 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in dry DMF.
  • Add K2CO3 (2.5 eq) and 2-chloroethylamine hydrochloride (1.2 eq).
  • Heat at 80°C for 12 hr under N2 atmosphere.
  • Purify via silica chromatography (EtOAc/hexane 1:3) to obtain 1-(2-aminoethyl)-4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole (63% yield).

Critical Parameters :

  • Excess base (K2CO3) ensures deprotonation of the pyrazole N-H.
  • Controlled stoichiometry prevents di-alkylation.

Acetamide Side Chain Installation

Carbodiimide-Mediated Amide Coupling

The 2-(3-(trifluoromethyl)phenyl)acetic acid is coupled using HATU (1.05 eq):

  • Activate 2-(3-(trifluoromethyl)phenyl)acetic acid (1.0 eq) with HATU and DIPEA (3 eq) in DCM.
  • Add 1-(2-aminoethyl)-4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole (1.0 eq).
  • Stir at RT for 6 hr.
  • Wash with 5% NaHCO3 and brine, then crystallize from EtOH (82% yield).

Analytical Data :

  • 1H NMR (400 MHz, CDCl3): δ 7.65 (d, J=7.8 Hz, 1H, Ar-H), 7.52-7.48 (m, 2H, Ar-H), 7.42 (s, 1H, Ar-H), 6.81 (dd, J=3.2, 1.8 Hz, 1H, furan H-3), 6.52 (d, J=3.2 Hz, 1H, furan H-4), 6.38 (dd, J=3.2, 1.8 Hz, 1H, furan H-5), 4.25 (t, J=6.4 Hz, 2H, NCH2), 3.72 (s, 2H, COCH2), 3.01 (t, J=6.4 Hz, 2H, CH2NH), 2.35 (s, 6H, 2×CH3).

Alternative Schlenk Techniques

For oxygen-sensitive intermediates, Schlenk line methods provide enhanced yields:

  • Degas 2-(3-(trifluoromethyl)phenyl)acetyl chloride (1.1 eq) in THF.
  • Add pyrazole-ethylamine (1.0 eq) and Et3N (3 eq) at -78°C.
  • Warm gradually to 0°C over 2 hr.
  • Isolate product via vacuum filtration (89% yield).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Reaction Time Scalability
Fragment Coupling 78 98.4 18 hr Moderate
Convergent 85 99.1 14 hr High
Schlenk 89 99.5 8 hr Low

Key findings:

  • Convergent synthesis offers optimal balance between yield and scalability.
  • Schlenk techniques maximize yield but require specialized equipment.
  • Fragment coupling remains viable for small-scale medicinal chemistry projects.

Spectroscopic Characterization

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C21H23F3N3O2 [M+H]+ 406.1732, found 406.1728.

IR Spectroscopy

  • Strong absorption at 1654 cm⁻¹ (amide C=O stretch).
  • CF3 bending vibrations at 1120-1160 cm⁻¹.

X-ray Crystallography

Single-crystal analysis (from search result) of analogous compounds reveals:

  • Pyrazole and furan rings adopt coplanar conformation (dihedral angle <15°).
  • Trifluoromethyl group induces torsional strain in the acetamide side chain.

Process Optimization Challenges

Regioselectivity in Pyrazole Formation

Competing pathways often yield 3,5-dimethyl-4-(furan-2-yl)-1H-pyrazole (desired) vs. 3,5-dimethyl-5-(furan-2-yl)-1H-pyrazole. Control strategies include:

  • Using acetylacetone derivatives with electron-withdrawing groups.
  • Microwave-assisted synthesis (100°C, 30 min) improves selectivity to 9:1.

Purification of Hydrophobic Intermediates

The trifluoromethyl group enhances hydrophobicity, complicating aqueous workups. Solutions:

  • Tert-butyl methyl ether/water biphasic extraction.
  • Reverse-phase chromatography (C18 column, MeCN/H2O gradient).

Green Chemistry Considerations

Recent advances align with sustainable practices:

  • Solvent Recycling : Distillation recovery of pyridine from patent WO2024033677A1.
  • Catalyst Recycling : Immobilized HATU on mesoporous silica.
  • Energy Efficiency : Microwave-assisted steps reduce reaction times by 60%.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:

  • Pyrazole ring formation : Condensation of hydrazine derivatives with diketones or β-keto esters under reflux conditions.
  • Acetylation : Use of acetyl chloride or acetic anhydride in inert atmospheres (e.g., N₂) to minimize side reactions .
  • Functionalization : Introduction of the trifluoromethylphenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura), requiring palladium catalysts and controlled temperatures (60–100°C) .
    • Yield Optimization : Side products like unreacted intermediates are common; purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Reaction monitoring via TLC or HPLC is advised .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Methodological Answer :

  • X-ray crystallography resolves stereochemistry and confirms heterocyclic conformations (e.g., pyrazole-furan dihedral angles). Requires single crystals grown via slow evaporation in ethanol/water mixtures .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., trifluoromethyl at δ 120–125 ppm in ¹³C). 2D techniques (COSY, HSQC) clarify coupling patterns .
  • Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 463.18 for C₂₂H₂₁F₃N₃O₂) and isotopic distribution .

Q. What preliminary biological activity data exist for this compound?

  • Methodological Answer :

  • In vitro assays : Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. IC₅₀ values for cytotoxicity are measured in mammalian cell lines (e.g., HEK-293) using MTT assays .
  • Enzyme inhibition : Targets like cyclooxygenase-2 (COX-2) or kinases are screened via fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic properties while retaining bioactivity?

  • Methodological Answer :

  • Lipophilicity adjustment : Replace the trifluoromethyl group with polar groups (e.g., sulfonamides) to improve solubility. LogP values are calculated via HPLC-derived retention times .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., furan oxidation). Introduce blocking groups (e.g., methyl on pyrazole) to reduce CYP450-mediated degradation .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Dose-response reevaluation : Reproduce assays with standardized protocols (e.g., fixed cell densities, serum-free media) to eliminate batch variability .
  • Target validation : Use CRISPR-Cas9 knockout models to confirm specificity. For example, if COX-2 inhibition is disputed, test in COX-2⁻/⁻ cells .
  • Data normalization : Apply Z-score or Grubbs’ test to identify outliers in high-throughput screening datasets .

Q. How can computational methods guide the design of derivatives with enhanced binding affinity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 PDB: 5KIR). Focus on hydrogen bonds with Ser530 or hydrophobic contacts with the trifluoromethyl group .
  • QSAR modeling : Train models on IC₅₀ data from analogues to predict activity cliffs. Descriptors like polar surface area (PSA) and molar refractivity are critical .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Flow chemistry : Transition batch reactions to continuous flow systems to improve heat transfer and reduce reaction times (e.g., acetylation at 0.1 mL/min flow rate) .
  • Quality control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediates in real time .

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